molecular formula C13H24O B13992330 2-Methylidenecyclododecan-1-ol CAS No. 35595-81-4

2-Methylidenecyclododecan-1-ol

Cat. No.: B13992330
CAS No.: 35595-81-4
M. Wt: 196.33 g/mol
InChI Key: OEZPXJHHTCOWNN-UHFFFAOYSA-N
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Description

2-Methylidenecyclododecan-1-ol is an organic compound characterized by a twelve-membered ring with a hydroxyl group and a methylene group attached to it. This compound falls under the category of alcohols due to the presence of the hydroxyl group (-OH). Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenecyclododecan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl and methylene groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenecyclododecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylidenecyclododecan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylidenecyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylene group can participate in various chemical reactions, leading to the formation of active intermediates that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanol: Similar in structure but lacks the methylene group.

    2-Methylcyclododecan-1-ol: Similar but with a different position of the methylene group.

    Cyclododecanone: An oxidized form of cyclododecanol.

Properties

CAS No.

35595-81-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methylidenecyclododecan-1-ol

InChI

InChI=1S/C13H24O/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14/h13-14H,1-11H2

InChI Key

OEZPXJHHTCOWNN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCCCCCCC1O

Origin of Product

United States

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